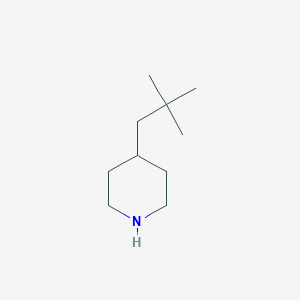

4-Neopentylpiperidine

Description

Overview of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is one of the most ubiquitous structural motifs in organic chemistry. aston.ac.uk Its prevalence stems from its presence in a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. smolecule.comsemanticscholar.org Compounds featuring this scaffold are integral to the pharmaceutical industry, forming the core of numerous drugs across various therapeutic classes. aston.ac.ukgoogle.com

The versatility of the piperidine ring lies in its saturated, sp³-hybridized nature, which allows for a stable, chair-like conformation and the introduction of substituents at various positions with well-defined stereochemistry. aston.ac.uk This structural feature is crucial for creating molecules that can precisely interact with biological targets like enzymes and receptors. jchemrev.com Consequently, the development of synthetic methods to create functionalized piperidine derivatives remains an active and important area of modern chemical research. aston.ac.uksmolecule.com

Rationale for Investigating Sterically Hindered Piperidine Analogues

The introduction of sterically bulky substituents onto a piperidine ring is a key strategy in molecular design to modulate a compound's physicochemical properties and reactivity. A classic example is 2,2,6,6-tetramethylpiperidine (B32323) (TMP), a highly hindered base valued for its low nucleophilicity, which allows it to act as a proton scavenger without participating in unwanted side reactions. semanticscholar.org

The rationale for investigating sterically hindered analogues extends beyond creating non-nucleophilic bases. Bulky groups can:

Enforce Specific Conformations: A large substituent can lock the piperidine ring into a particular chair or twist-boat conformation, which is critical for orienting other functional groups for optimal interaction with a target binding site.

Provide Metabolic Stability: Steric hindrance around a reactive site can shield the molecule from metabolic enzymes, increasing its biological half-life.

Influence Selectivity: The steric bulk can direct reactions to other, more accessible parts of the molecule or influence the stereochemical outcome of a reaction. googleapis.com

Modulate Physicochemical Properties: Large, lipophilic groups can alter solubility, a critical parameter for both reaction conditions and biological availability. jchemrev.com

The neopentyl group, with its quaternary carbon atom bonded to three methyl groups, is a particularly effective substituent for introducing significant, predictable steric bulk.

Historical Context of Neopentyl-Substituted Nitrogen Heterocycles

The use of the neopentyl group as a sterically demanding substituent has been a subject of interest in chemical research for decades. Studies on N-neopentylpiperidines, where the bulky group is attached to the ring nitrogen, have explored the conformational consequences of this substitution. Research using dynamic NMR spectroscopy has shown that the large neopentyl group can influence the energy barriers for ring inversion and rotation around the N-CH₂ bond. acs.org

The unique steric and electronic properties conferred by the neopentyl group have made it a subject of interest in medicinal chemistry and materials science. smolecule.com For instance, derivatives such as 1-neopentylpiperidine-2,4-dione have been synthesized as intermediates in the development of novel therapeutic agents, including inhibitors for enzymes like semicarbazide-sensitive amine oxidase (SSAO/VAP-1). google.comgoogleapis.com The presence of the neopentyl group in these contexts is often a deliberate design choice to enhance specificity or stability.

Scope and Academic Relevance of Research on 4-Neopentylpiperidine

Direct research on the parent compound, 4-neopentylpiperidine, is limited. Instead, its academic relevance is primarily demonstrated through its use as a structural scaffold in the synthesis of more complex molecules. The placement of the bulky neopentyl group at the 4-position of the piperidine ring creates a distinct chemical entity with specific spatial and electronic characteristics.

The academic interest in this scaffold is highlighted by its incorporation into compounds designed for biological screening and as chemical probes. The 4-neopentylpiperidine moiety serves as a foundational building block where the neopentyl group's steric influence can be exploited to probe molecular interactions or to build molecules with desired therapeutic properties. Its derivatives are investigated in various research areas, underscoring the utility of this specific substitution pattern in creating chemical diversity.

Table 1: Examples of Neopentyl-Substituted Piperidine Derivatives in Chemical Research

| Compound Name | Research Context/Application Area | Reference(s) |

|---|---|---|

| 1-Neopentylpiperidine-2,4-dione | Intermediate in the synthesis of SSAO/VAP-1 inhibitors | google.comgoogleapis.com |

| N-Neopentylpiperidine-4-amine dihydrochloride | Research chemical for organic synthesis and medicinal chemistry | smolecule.com |

| 4-Diphenylmethyl-1-neopentylpiperidine | Mentioned in synthetic chemistry research | aston.ac.uk |

| 1-Neopentylpiperidine-4-carbaldehyde | Intermediate in organic synthesis | googleapis.com |

| N-(4-(4-hydroxy-4-neopentylpiperidine-1-carbonyl)phenyl)benzo[d]thiazole-4-sulfonamide | Investigated as a pyruvate (B1213749) kinase (PK) activator | google.com |

Table 2: General Physicochemical Properties Influenced by Neopentyl Substitution

| Property | Influence of Neopentyl Group | Rationale |

|---|---|---|

| Solubility | Generally decreases aqueous solubility and increases lipid/organic solvent solubility. | The neopentyl group is a large, nonpolar, hydrocarbon moiety, increasing the molecule's overall lipophilicity. |

| Reactivity | Can sterically hinder reactions at or near the point of substitution. May direct reactions to other positions. | The bulky nature of the group physically blocks access of reagents to nearby functional groups. |

| Basicity | Minimal electronic effect on the nitrogen's basicity when at the 4-position, but can sterically hinder protonation. | The effect is primarily through space (steric hindrance) rather than through the sigma bonds (inductive effect). |

| Conformation | Can influence the equilibrium between axial and equatorial conformers of the piperidine ring. | The large size of the neopentyl group has a strong preference for the equatorial position to minimize steric strain. |

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

4-(2,2-dimethylpropyl)piperidine |

InChI |

InChI=1S/C10H21N/c1-10(2,3)8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3 |

InChI Key |

PKEKMAUMJRABHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Neopentylpiperidine and Its Functionalized Derivatives

Strategic Approaches to the Piperidine (B6355638) Core Synthesis

The piperidine scaffold is a common motif in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies for its construction. nih.govbeilstein-journals.org These methods generally involve forming the heterocyclic ring through intramolecular or intermolecular reactions.

Intramolecular cyclization is a primary strategy for synthesizing the piperidine ring. nih.gov These reactions involve a linear precursor containing both the nitrogen atom and the necessary carbon chain, which then closes to form the heterocycle. A variety of substrates and catalysts can be employed to achieve this transformation.

Key approaches to piperidine ring formation via cyclization include:

Metal-Catalyzed Cyclization : Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, palladium catalysts have been used for the enantioselective amination of alkenes. nih.gov

Radical-Mediated Cyclization : Radical reactions offer another pathway. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov Another method involves the reductive hydroamination/cyclization cascade of alkynes mediated by acid, which generates an iminium ion that is subsequently reduced to form the piperidine. nih.gov

Aza-Prins Cyclization : The aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by Lewis acids like aluminum chloride (AlCl₃), can produce 2,4-disubstituted piperidines with high diastereoselectivity. organic-chemistry.org

Electroreductive Cyclization : An electrochemical approach involves the reductive cyclization of imines with terminal dihaloalkanes. nih.govbeilstein-journals.org This method can be performed in a flow microreactor, offering good yields compared to conventional batch reactions. nih.govbeilstein-journals.org

Table 1: Selected Cyclization Strategies for Piperidine Synthesis

| Cyclization Type | Substrate Example | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Gold-Catalyzed Oxidative Amination | Non-activated alkenes | Gold(I) complex, Iodine(III) oxidant | Forms N-heterocycle and introduces an O-substituent simultaneously. nih.gov |

| Palladium-Catalyzed Amination | Alkenes | Palladium catalyst, Pyridine-oxazoline ligand | Enantioselective approach to piperidine formation. nih.gov |

| Radical Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Effective for producing various piperidines and pyrrolidones. nih.gov |

| Aza-Prins Cyclization | N-tosyl homoallylamine | AlCl₃, Trimethylsilyl (B98337) halide | High diastereoselectivity for trans-2,4-disubstituted piperidines. organic-chemistry.org |

| Electroreductive Cyclization | Imines, Dihaloalkanes | Electrochemical cell | Green chemistry approach, avoids toxic reagents. nih.govbeilstein-journals.org |

Reductive amination, particularly double reductive amination (DRA), is a direct and powerful method for constructing the piperidine skeleton from acyclic precursors. chim.it This approach typically involves the reaction of a dicarbonyl compound (such as a dialdehyde (B1249045) or ketoaldehyde) with an amine, where the nitrogen atom from the amine becomes the heteroatom of the ring. chim.it

The versatility of this method is one of its key strengths, as a wide variety of amines can serve as the nitrogen source, allowing for diverse substitutions on the piperidine nitrogen. chim.it The process involves the sequential formation of two imine (or enamine) intermediates, which are then reduced in situ to form the saturated heterocyclic ring. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst. chim.it For example, the synthesis of isofagomine from a pentadialdose derivative was achieved using ammonia (B1221849) as the nitrogen source and hydrogen at 35 atm for the reduction, affording the protected piperidine in 78% yield. chim.it More sustainable processes are also being developed, such as using a bimetallic Ni-Co core-shell catalyst for the reductive amination of biomass-derived precursors to produce piperidine. gumed.edu.pl

Introduction of the Neopentyl Moiety at the Piperidine Nitrogen Atom

Once the piperidine ring is formed (or if starting with piperidine itself), the neopentyl group must be attached to the nitrogen atom. This is typically achieved through N-alkylation or reductive amination.

Direct N-alkylation is a common and straightforward method for attaching an alkyl group to a secondary amine like piperidine. This involves the reaction of piperidine or a 4-substituted piperidine with a neopentyl precursor, most commonly a neopentyl halide.

A typical procedure involves reacting piperidine with neopentyl bromide. smolecule.com To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is often added.

Table 2: Conditions for N-Alkylation of Piperidine

| Alkylating Agent | Base | Solvent | Key Considerations |

|---|---|---|---|

| Neopentyl Bromide | Potassium Carbonate (K₂CO₃) | Dry DMF | A standard method for alkylating secondary amines. researchgate.net |

| Neopentyl Iodide | N,N-diisopropylethylamine | Acetonitrile | The use of a non-nucleophilic base can be advantageous. researchgate.net |

| Neopentyl Bromide | None (slow addition) | Anhydrous Acetonitrile | Slow addition of the halide can control the reaction, initially forming the piperidinium (B107235) salt. researchgate.net |

The steric hindrance of the neopentyl group can make this Sₙ2 reaction slower compared to less bulky alkyl groups. However, nickel-catalyzed methods have shown success in coupling sterically hindered electrophiles like neopentyl iodide, indicating that such challenges can be overcome. nih.gov

An effective alternative to direct N-alkylation is reductive amination. Instead of starting with a neopentyl halide, this method uses an aldehyde, specifically pivalaldehyde (2,2-dimethylpropanal), which corresponds to the neopentyl group.

In this process, piperidine reacts with pivalaldehyde to form an intermediate iminium ion. This ion is then reduced in situ to yield N-neopentylpiperidine. A key advantage of this method is the use of less toxic and often less expensive reagents compared to alkyl halides. The borane-pyridine complex has proven to be a superior replacement for sodium cyanoborohydride in the reductive amination of piperidines, as it eliminates the formation of cyanide-containing impurities and can be more efficient. tandfonline.com The reaction proceeds well with aliphatic aldehydes and is compatible with various solvents. tandfonline.com

Stereoselective and Enantioselective Synthesis of 4-Neopentylpiperidine Analogues

Creating specific stereoisomers of substituted piperidines is crucial for medicinal chemistry applications. rsc.org The synthesis of enantiomerically pure or diastereomerically enriched analogues of 4-neopentylpiperidine requires strategies that control the formation of chiral centers on the piperidine ring.

One powerful strategy involves establishing the desired stereochemistry on the ring first, followed by the introduction of the neopentyl group. For example, a modular, one-pot synthesis has been developed to produce highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.govthieme-connect.com This method utilizes a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.govthieme-connect.com

A key feature of this synthesis is that the nitrogen atom in the resulting piperidin-4-ol product is unsubstituted, making it available for further derivatization. nih.gov This free secondary amine can then be N-alkylated with a neopentyl precursor, as described in section 2.2, to yield a stereochemically defined 4-neopentylpiperidine analogue.

Another approach starts from 2-pyridone, using a carbohydrate auxiliary to induce stereoselectivity. znaturforsch.com Nucleophilic addition of organometallic reagents to an activated N-galactosyl-pyridone derivative occurs with high regio- and stereoselectivity at the 4-position of the ring. Subsequent chemical modifications can lead to 3,4-disubstituted piperidines, which can then be N-functionalized. znaturforsch.com

Table 3: Diastereoselectivity in a [5+1] Cycloaddition Approach to Piperidin-4-ols

| R¹ Substituent | R² Substituent | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|

| n-Heptyl | H | 72% | > 25:1 |

| Cyclohexyl | tert-Butyl | 68% | 13:1 |

| Cyclohexyl | H | 81% | > 25:1 |

(Data sourced from a one-pot synthesis via sequential gold-catalyzed cyclization, chemoselective reduction, and Ferrier rearrangement, which produces a piperidine core ready for N-alkylation). nih.govthieme-connect.com

These methods demonstrate that complex, stereochemically rich 4-neopentylpiperidine analogues can be accessed through modular strategies that precisely control the arrangement of substituents on the piperidine core.

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a single enantiomer of the product. wikipedia.orgbccollegeasansol.ac.innumberanalytics.com This strategy involves a three-step process: covalent attachment of the auxiliary to an achiral substrate, diastereoselective reaction controlled by the auxiliary, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.orgdu.ac.in

While the direct synthesis of 4-neopentylpiperidine using a specific chiral auxiliary is not extensively documented in readily available literature, the principles are well-established for the synthesis of substituted piperidines. For instance, chiral oxazolidinones, pioneered by David A. Evans, are widely used to direct asymmetric alkylations and aldol (B89426) reactions that can establish multiple stereocenters. wikipedia.org Similarly, auxiliaries derived from natural products like amino acids, terpenes, or hydroxy acids are employed to impart stereocontrol. du.ac.in In a typical application for a piperidine synthesis, an achiral precursor could be coupled with an auxiliary, such as a derivative of trans-2-phenyl-1-cyclohexanol, to guide the stereoselective formation of the ring or the introduction of a substituent. wikipedia.org

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Asymmetric aldol reactions, alkylations | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylations | wikipedia.org |

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | wikipedia.org |

Asymmetric Catalysis in Piperidine Derivatization

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. The asymmetric hydrogenation of pyridine (B92270) derivatives is a common and powerful method for synthesizing chiral piperidines. mdpi.com Transition metals such as iridium, rhodium, and ruthenium, complexed with chiral ligands, are effective for these transformations. mdpi.comsemanticscholar.org

For example, iridium(I) catalysts with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. mdpi.comsemanticscholar.org The mechanism often proceeds through an outer-sphere pathway where the product's stereochemistry is determined by the stereoselective protonation of an enamine intermediate. mdpi.comsemanticscholar.org Another strategy involves the rhodium-catalyzed asymmetric hydrogenation of enamides, which has been applied to the synthesis of precursors for complex pharmaceutical agents. semanticscholar.org

Furthermore, direct C-H functionalization using rhodium-stabilized carbenes can introduce substituents onto a pre-formed piperidine ring with high regio- and enantioselectivity. nih.gov The choice of catalyst and the nitrogen-protecting group can direct the functionalization to different positions (C-2, C-3, or C-4) of the piperidine ring. nih.gov

Table 2: Catalytic Systems for Asymmetric Piperidine Synthesis

| Catalyst System | Substrate Type | Transformation | Reference |

|---|---|---|---|

| Iridium(I) with P,N-ligand | Pyridinium salts | Asymmetric Hydrogenation | mdpi.comsemanticscholar.org |

| Ruthenium(II) complex | Pyridine derivatives | Double Reduction | mdpi.comsemanticscholar.org |

| Rhodium(I) with chiral bisphosphine | Enamides | Asymmetric Hydrogenation | semanticscholar.org |

Derivatization at the C-4 Position of the Piperidine Ring

The C-4 position of the piperidine ring is a common site for derivatization, partly due to its steric accessibility, which is less hindered compared to the C-2 and C-3 positions adjacent to the nitrogen atom. nih.gov Functionalization at this position can be achieved either by building the ring from a precursor already containing the desired C-4 substituent or by direct functionalization of a 4-unsubstituted piperidine.

Introduction of Carbonyl Functionalities (e.g., Carbaldehydes, Carboxylates)

Introducing carbonyl groups such as carbaldehydes and carboxylates at the C-4 position is a key step toward creating diverse piperidine derivatives. These functionalities serve as versatile synthetic handles for further modifications.

A direct approach involves utilizing a starting material like 4-piperidone (B1582916). For instance, the synthesis of methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate often starts from piperidine derivatives that are acylated and esterified. smolecule.com A highly relevant example is the documented synthesis of 1-Neopentylpiperidine-4-carbaldehyde. googleapis.com Another pertinent synthesis is the kilogram-scale production of (±)-cis-methyl 2-neopentylpiperidine-4-carboxylate hydrochloride, showcasing the feasibility of introducing carboxylate functionalities in large-scale operations. researchgate.net The introduction of a piperidine-1-carbonyl moiety can be accomplished through acylation reactions, where an acyl chloride reacts with a piperazine (B1678402) derivative, a method conceptually applicable to piperidine itself. evitachem.com

Functional Group Interconversions on the C-4 Substituent

Functional group interconversion (FGI) is a strategy that involves converting one functional group into another on a pre-existing molecular scaffold. google.com This approach adds to the synthetic versatility, allowing access to a wide range of derivatives from a common intermediate.

For a 4-neopentylpiperidine core, a versatile handle such as a 4-methylene group can be introduced and subsequently transformed. For example, a 4-methylene group can undergo hydroboration-oxidation to yield a primary alcohol. acs.org This alcohol can then be oxidized to a carbaldehyde using mild conditions or further to a carboxylic acid with stronger oxidizing agents. These transformations provide access to a variety of 2,4-disubstituted piperidines without loss of enantiopurity established in a prior step. acs.orgresearchgate.net

Table 3: Illustrative Functional Group Interconversions at C-4

| Starting Group | Reagents | Product Group | Reference |

|---|---|---|---|

| Methylene (B1212753) (=CH₂) | 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroxymethyl (-CH₂OH) | acs.org |

| Hydroxymethyl (-CH₂OH) | PCC or Dess-Martin periodinane | Carbaldehyde (-CHO) | General textbook knowledge |

| Carbaldehyde (-CHO) | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) | General textbook knowledge |

Post-Synthetic Modification and Functionalization of 4-Neopentylpiperidine Derivatives

Once a suitably substituted 4-neopentylpiperidine core is synthesized, further modifications can be carried out, most commonly involving the ring's nitrogen atom.

Amine Group Transformations (e.g., Alkylation, Acylation)

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes various transformations, including alkylation and acylation. These reactions are fundamental for installing different substituents on the nitrogen, which can significantly influence the molecule's properties.

Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides to form N-acylpiperidines (amides). evitachem.com A common strategy in multi-step syntheses is the introduction of a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This N-Boc group serves as a protecting group but is also an N-acyl derivative itself. It can be removed under acidic conditions to liberate the secondary amine for further functionalization.

Alkylation: N-alkylation can be achieved by reacting the piperidine with alkyl halides. Reductive amination is another powerful method, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a new C-N bond.

Table 4: Common Reagents for Amine Group Transformations

| Transformation | Reagent Class | Example Reagent | Product |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride | N-acetylpiperidine |

| Acylation | Anhydride | Di-tert-butyl dicarbonate | N-Boc-piperidine |

| Alkylation | Alkyl Halide | Methyl iodide | N-methylpiperidine |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgyonedalabs.com Methodologies such as the Suzuki, Negishi, and Kumada couplings are, in principle, applicable to the synthesis of 4-neopentylpiperidine by creating a bond between the C4 position of a piperidine precursor and a neopentyl group. organic-chemistry.orgnrochemistry.comnih.gov

A general and plausible approach involves the reaction of an N-protected 4-halopiperidine or a corresponding triflate with a suitable neopentyl organometallic reagent. For instance, a Negishi coupling could be employed, reacting an N-Boc-protected 4-iodopiperidine (B1603859) with a neopentylzinc reagent. Similarly, a Kumada coupling could utilize a neopentyl Grignard reagent. The choice of catalyst, ligand, and reaction conditions is critical, especially when dealing with sterically hindered substrates like neopentyl derivatives, to promote the desired reductive elimination and avoid side reactions such as β-hydride elimination. dicp.ac.cn

While specific literature examples detailing the synthesis of 4-neopentylpiperidine via these methods are not prominent, the feasibility is supported by numerous reports on the coupling of various aryl and alkyl groups at the piperidine C4 position. For example, cobalt-catalyzed Kumada-type cross-coupling of N-Boc-4-iodopiperidine with a range of aryl Grignard reagents proceeds effectively. nih.gov More recently, nickel-catalyzed carbonylative Negishi cross-coupling of tert-butyl 4-iodopiperidine-1-carboxylate with alkylzinc reagents has been shown to produce 4-acylpiperidines in high yields, demonstrating the viability of forming C(sp³)–C(sp³) bonds at this position. dicp.ac.cn

The following table summarizes representative transition-metal-catalyzed cross-coupling reactions for the synthesis of 4-substituted piperidines, illustrating the scope of these methods which could be adapted for the introduction of a neopentyl group.

| Electrophile | Nucleophile/Reagent | Catalyst System | Product | Yield (%) | Ref |

| N-Boc-4-iodopiperidine | Phenylmagnesium bromide | Co(acac)₃, TMEDA | N-Boc-4-phenylpiperidine | 90 | nih.gov |

| N-Boc-4-iodopiperidine | (4-Fluorophenyl)magnesium bromide | Co(acac)₃, TMEDA | N-Boc-4-(4-fluorophenyl)piperidine | 91 | nih.gov |

| N-Boc-4-iodopiperidine | (Thiophen-2-yl)magnesium bromide | Co(acac)₃, TMEDA | N-Boc-4-(thiophen-2-yl)piperidine | 85 | nih.gov |

| tert-Butyl 4-iodopiperidine-1-carboxylate | n-Butylzinc chloride, CO (1 atm) | NiCl₂·DME, NNN-pincer ligand | tert-Butyl 4-pentanoylpiperidine-1-carboxylate | 85 | dicp.ac.cn |

| tert-Butyl 4-iodopiperidine-1-carboxylate | Isopropylzinc chloride, CO (1 atm) | NiCl₂·DME, NNN-pincer ligand | tert-Butyl 4-(3-methylbutanoyl)piperidine-1-carboxylate | 78 | dicp.ac.cn |

| tert-Butyl 4-iodopiperidine-1-carboxylate | Benzylzinc chloride, CO (1 atm) | NiCl₂·DME, NNN-pincer ligand | tert-Butyl 4-(2-phenylethanoyl)piperidine-1-carboxylate | 71 | dicp.ac.cn |

Heterocyclic Annulation Strategies

Heterocyclic annulation strategies involve the construction of the piperidine ring from acyclic precursors. These methods are particularly powerful for establishing multiple stereocenters and complex substitution patterns in a single transformation.

One such approach is the palladium-catalyzed [4+2] annulation, which can form highly substituted piperidines. In a representative transformation, a vinyl-substituted aminodiene can react with a suitable Michael acceptor. A hypothetical route to a 4-neopentylpiperidine derivative could involve the reaction of an appropriate aminodiene with an α,β-unsaturated ketone bearing the neopentyl moiety, such as 5,5-dimethyl-1-hexen-3-one. The reaction proceeds via the formation of a key Pd-stabilized zwitterion, leading to highly functionalized piperidine products.

Organocatalysis also offers powerful annulation strategies. For instance, an efficient protocol for preparing C4-alkyl substituted chiral piperidines utilizes a secondary amine-catalyzed formal aza [3+3] cycloaddition reaction. This method involves the reaction of aliphatic α,β-unsaturated aldehydes with thiomalonamate derivatives. The introduction of a neopentyl group at the C4 position would be achievable by using an α,β-unsaturated aldehyde with a β-neopentyl substituent. Research has shown that this methodology can accommodate various alkyl groups, providing the corresponding piperidine derivatives in excellent yields and high enantioselectivity.

The table below presents research findings for the organocatalytic synthesis of various C4-alkyl substituted piperidines, suggesting the potential for extension to neopentyl-substituted substrates.

| α,β-Unsaturated Aldehyde R group | Nucleophile | Catalyst System | Product | Yield (%) | ee (%) | Ref |

| Methyl | Ethyl 2-mercapto-2-thiocarbamoylacetate | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, Benzoic acid | Chiral 4-methylpiperidine (B120128) derivative | 90 | 97 | nih.gov |

| Ethyl | Ethyl 2-mercapto-2-thiocarbamoylacetate | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, Benzoic acid | Chiral 4-ethylpiperidine (B1265683) derivative | 85 | 96 | nih.gov |

| n-Propyl | Ethyl 2-mercapto-2-thiocarbamoylacetate | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, Benzoic acid | Chiral 4-propylpiperidine (B1584061) derivative | 88 | 97 | nih.gov |

| Isopropyl | Ethyl 2-mercapto-2-thiocarbamoylacetate | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, Benzoic acid | Chiral 4-isopropylpiperidine (B35371) derivative | 86 | 97 | nih.gov |

Furthermore, intramolecular cyclization reactions, such as the Dieckmann condensation, provide another route. For example, the synthesis of 1-neopentylpiperidine-2,4-dione has been reported, which likely proceeds via the cyclization of a corresponding acyclic diester. acs.org This dione (B5365651) is a versatile intermediate that can be selectively reduced and functionalized to yield various 4-neopentylpiperidine derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 4-Neopentylpiperidine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the proton and carbon framework can be constructed.

Predicted NMR Data for 4-Neopentylpiperidine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2, H6 (axial) | ~2.5-2.6 | C2, C6: ~46-48 |

| H2, H6 (equatorial) | ~3.0-3.1 | |

| H3, H5 (axial) | ~1.1-1.2 | C3, C5: ~28-30 |

| H3, H5 (equatorial) | ~1.7-1.8 | |

| H4 (axial) | ~1.3-1.4 | C4: ~32-34 |

| CH₂ (neopentyl) | ~1.2-1.3 | CH₂ (neopentyl): ~48-50 |

| C(CH₃)₃ (neopentyl) | ~0.9 | C(CH₃)₃ (neopentyl): ~30-32 |

| C(quaternary): ~32-34 |

Note: These are predicted values and may differ from experimental results.

To unambiguously assign all proton and carbon signals of 4-Neopentylpiperidine, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, identifying adjacent protons within the piperidine (B6355638) ring and the neopentyl group. For instance, correlations would be expected between H2/H3, H3/H4, and H4/H5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the neopentyl group to the piperidine ring at the C4 position.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts can be achieved.

Piperidine rings are known to undergo conformational changes, primarily through a process of ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which provides information about the energy barriers of the conformational exchange.

For 4-Neopentylpiperidine, the bulky neopentyl group is expected to have a strong preference for the equatorial position to minimize steric strain. This would likely lock the piperidine ring in a single chair conformation. However, DNMR studies could still provide valuable information on the energy barrier to ring inversion, even if the equilibrium is heavily biased. At lower temperatures, the rate of ring inversion would slow down on the NMR timescale, potentially leading to the observation of separate signals for the axial and equatorial protons, which would be averaged at room temperature if the inversion is fast.

While a crystal structure for 4-Neopentylpiperidine has not been reported, the analysis of a closely related compound, 4-tert-butylpiperidine (B1294329) hydrochloride, can provide insights into the expected structural features. The bulky substituent at the 4-position dominates the conformational preference of the piperidine ring.

X-ray diffraction would determine the precise geometric parameters of 4-Neopentylpiperidine. The piperidine ring is expected to adopt a chair conformation. The C-N and C-C bond lengths within the piperidine ring would be typical for saturated heterocycles. The bond angles would reflect the tetrahedral geometry of the sp³-hybridized carbon and nitrogen atoms, with slight distortions due to the ring structure. The torsion angles would define the puckering of the piperidine ring and the orientation of the neopentyl substituent.

Illustrative Crystallographic Data for a 4-Substituted Piperidine Derivative

| Parameter | Value |

| C-N Bond Length (Å) | ~1.47-1.49 |

| C-C Bond Length (Å) | ~1.51-1.54 |

| C-N-C Bond Angle (°) | ~110-112 |

| C-C-C Bond Angle (°) | ~109-111 |

| C-C-N-C Torsion Angle (°) | ~55-60 (anti-periplanar) |

Note: This data is illustrative and based on typical values for piperidine derivatives.

The study of the crystal lattice reveals how individual molecules of 4-Neopentylpiperidine pack together in the solid state. This packing is governed by intermolecular forces such as van der Waals interactions and, in the case of a salt like a hydrochloride, hydrogen bonding. The N-H group of the piperidine ring can act as a hydrogen bond donor, while the counter-ion would be the acceptor. These interactions create a three-dimensional supramolecular architecture. Understanding the crystal packing is crucial for comprehending the physical properties of the solid material.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. libretexts.orglcms.cz

High-resolution mass spectrometry provides a highly accurate determination of the mass-to-charge ratio (m/z), enabling the calculation of the elemental composition of the molecule with a high degree of confidence. For 4-Neopentylpiperidine (C₁₀H₂₁N), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table 1: Predicted HRMS Data for 4-Neopentylpiperidine

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₂₁N |

| Monoisotopic Mass | 155.1674 u |

This table contains theoretically calculated values for 4-Neopentylpiperidine.

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion, providing detailed structural information. lcms.cz The fragmentation of the 4-Neopentylpiperidine molecular ion (M⁺˙) is expected to follow characteristic pathways for secondary amines and alkanes. libretexts.orgfiveable.me Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Predicted Fragmentation Pathways:

Loss of a butyl radical ([M-57]⁺): Cleavage of the neopentyl group can lead to the formation of a stable tert-butyl cation or a piperidinyl fragment, resulting in a significant peak at m/z [M-57].

Loss of an ethyl radical ([M-29]⁺): Fragmentation within the piperidine ring or the neopentyl group can lead to the loss of an ethyl radical. youtube.com

Ring-opening fragmentation: The piperidine ring can undergo cleavage, leading to various smaller charged fragments.

Table 2: Predicted Major Mass Spectral Fragments for 4-Neopentylpiperidine

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 155 | [C₁₀H₂₁N]⁺˙ | Molecular Ion |

| 140 | [C₉H₁₈N]⁺ | Loss of CH₃ |

| 98 | [C₆H₁₂N]⁺ | α-cleavage, loss of neopentyl radical |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |

This table presents predicted fragmentation data based on general principles of mass spectrometry for aliphatic amines and alkanes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational structure. fiveable.melibretexts.org IR and Raman spectroscopy are complementary techniques. bspublications.net

The IR spectrum of 4-Neopentylpiperidine is expected to show characteristic absorption bands for N-H and C-H stretching and bending vibrations. libretexts.org

Table 3: Predicted Infrared (IR) Absorption Frequencies for 4-Neopentylpiperidine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3350-3300 | N-H Stretch | Secondary Amine | Weak to Medium |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| 1470-1450 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1365 | C-H Bend (Symmetric) | tert-butyl | Medium |

This table outlines the predicted IR absorption bands for 4-Neopentylpiperidine based on characteristic group frequencies.

Raman spectroscopy is also valuable for identifying the hydrocarbon framework and the piperidine ring vibrations. The C-C and C-N stretching vibrations would be readily observable. researchgate.netspectroscopyonline.com

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. udel.eduelte.hu

For 4-Neopentylpiperidine, which lacks a significant chromophore (i.e., conjugated π systems or other light-absorbing groups), no strong absorption is expected in the standard UV-Vis region (200-800 nm). bspublications.netmsu.edu The expected absorptions would be due to high-energy σ → σ* and n → σ* transitions, which typically occur in the vacuum UV region (<200 nm). googleapis.com

Consequently, 4-Neopentylpiperidine is not expected to exhibit significant fluorescence, as fluorescence is the emission of light following electronic excitation, which is minimal for this compound under standard conditions. libretexts.orgedinst.com

Advanced Spectroscopic Probes (e.g., XANES, Mössbauer) for Specific Elemental Environments (if applicable to derivatives)

Techniques such as X-ray Absorption Near Edge Structure (XANES) and Mössbauer spectroscopy are element-specific and are not applicable to the direct analysis of 4-Neopentylpiperidine itself, which is composed of carbon, hydrogen, and nitrogen. However, these techniques could be highly informative for the characterization of specific derivatives of 4-Neopentylpiperidine. For instance, if 4-Neopentylpiperidine were used as a ligand to form a complex with a metal such as iron, Mössbauer spectroscopy could provide detailed information about the oxidation state and chemical environment of the iron nucleus. Similarly, XANES could be used to study the local coordination environment of a metal atom in a complex or a heteroatom introduced into the organic structure. As no such derivatives are discussed here, the application of these techniques remains hypothetical.

Conformational Analysis and Stereodynamics of 4 Neopentylpiperidine Systems

Conformational Equilibria of the Piperidine (B6355638) Ring (Chair-Chair Interconversion)

The piperidine ring, analogous to cyclohexane (B81311), adopts a non-planar chair conformation to minimize angular and torsional strain. This chair conformation is not static but exists in a dynamic equilibrium between two distinct chair forms, which interconvert through a process known as ring inversion or a chair-chair flip. During this process, axial substituents become equatorial, and equatorial substituents become axial.

The energy barrier for this interconversion in unsubstituted piperidine is approximately 10.4 kcal/mol, a value very similar to that of cyclohexane (around 10 kcal/mol). stackexchange.comwikipedia.org This barrier is surmounted via a series of higher-energy intermediate conformations, including the half-chair and the twist-boat. Due to the substantial energy difference, the chair conformation is the overwhelmingly predominant form at room temperature, with over 99.9% of the molecules existing in this state. libretexts.org For 4-neopentylpiperidine, the energy barrier for the chair-chair interconversion is expected to be of a similar magnitude to that of the parent piperidine, as the substituent at the 4-position does not significantly alter the torsional barriers of the ring bonds involved in the inversion process.

Table 1: Comparative Energy Barriers for Ring Inversion

| Compound | Ring Inversion Barrier (kcal/mol) |

|---|---|

| Cyclohexane | ~10 |

| Piperidine | ~10.4 |

This table presents the approximate energy barriers for the chair-chair interconversion in cyclohexane and piperidine.

Steric Influence of the Neopentyl Group on Ring Conformation

The size and spatial arrangement of substituents on the piperidine ring play a crucial role in determining the position of the conformational equilibrium. The neopentyl group, with its quaternary carbon atom bonded to three methyl groups, is exceptionally bulky and exerts a profound steric influence on the ring's conformation.

Preferred Orientations (Equatorial vs. Axial)

In a substituted piperidine, the two chair conformers are often not of equal energy. The substituent can occupy either an axial position, pointing roughly perpendicular to the plane of the ring, or an equatorial position, pointing towards the periphery of the ring. Due to steric hindrance, bulky substituents strongly favor the more spacious equatorial position.

Given that the conformational energies of 4-substituted piperidines are nearly identical to their cyclohexane analogues, it can be confidently inferred that the neopentyl group in 4-neopentylpiperidine will have an overwhelming preference for the equatorial position. nih.gov The axial conformer would be significantly destabilized by severe steric interactions.

Table 2: A-Values (ΔG°equatorial→axial) for Selected Substituents in Cyclohexane

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH3 (Methyl) | 1.74 |

| -CH(CH3)2 (Isopropyl) | 2.15 |

| -C(CH3)3 (tert-Butyl) | ~4.9 |

This table illustrates the increasing steric demand and preference for the equatorial position with larger alkyl groups. The tert-butyl value is a strong indicator for the neopentyl group.

Syn-axial and Syn-periplanar Interactions

The strong preference for the equatorial orientation of the neopentyl group is primarily due to the avoidance of destabilizing steric interactions in the axial conformer. When a bulky group like neopentyl is in the axial position, it experiences significant repulsion from the other two axial atoms on the same side of the ring, specifically the axial hydrogens at the C-2 and C-6 positions. This is a specific type of steric strain known as a 1,3-diaxial interaction , which is a form of syn-axial interaction . masterorganicchemistry.comlumenlearning.com These interactions introduce substantial van der Waals strain, significantly raising the energy of the axial conformer. pressbooks.pub

Dynamic Processes Involving the Nitrogen Atom

Beyond the ring inversion of the carbon framework, the nitrogen atom in piperidine introduces another key dynamic process: nitrogen inversion.

Nitrogen Inversion Barriers and Pathways

Nitrogen inversion, also known as pyramidal inversion, is a process where the nitrogen atom and its attached groups rapidly oscillate through a planar transition state. fiveable.me This process interconverts the two lone pair diastereomers. For the parent piperidine molecule, the free energy activation barrier for nitrogen inversion has been estimated to be around 6.1 kcal/mol. wikipedia.org This barrier is substantially lower than that for ring inversion (10.4 kcal/mol), indicating that nitrogen inversion is a much faster process at room temperature. stackexchange.com

The pathway for nitrogen inversion involves the nitrogen atom momentarily adopting a planar, sp²-hybridized geometry in the transition state, with the lone pair residing in a p-orbital. The energy required to achieve this planar state constitutes the inversion barrier.

Table 3: Comparison of Dynamic Process Barriers in Piperidine

| Dynamic Process | Energy Barrier (kcal/mol) |

|---|---|

| Ring Inversion | ~10.4 |

| Nitrogen Inversion | ~6.1 |

This table highlights that nitrogen inversion is a significantly faster process than ring inversion in the piperidine system.

Influence of Neopentyl Substitution on Nitrogen Inversion Rates

The rate of nitrogen inversion can be influenced by electronic and steric factors of substituents on the piperidine ring. However, the effect of a substituent at the 4-position, like the neopentyl group, on the nitrogen inversion barrier is expected to be minimal.

The neopentyl group is a non-polar alkyl group and is located three bonds away from the nitrogen atom. Due to this distance, it exerts a negligible inductive (electronic) effect on the nitrogen atom. Consequently, it does not significantly alter the electron density at the nitrogen or the stability of the planar transition state for inversion.

Sterically, the neopentyl group in its preferred equatorial orientation is positioned far from the nitrogen atom and its lone pair. Therefore, it does not present any significant steric hindrance to the pyramidal oscillation of the nitrogen atom. The transition state for nitrogen inversion involves movement primarily localized around the nitrogen atom and does not introduce any new, significant steric clashes with the remote 4-neopentyl group. As a result, the rate of nitrogen inversion in 4-neopentylpiperidine is expected to be very similar to that of unsubstituted piperidine.

Exocyclic Bond Rotations and Rotational Isomerism

In contrast to less sterically hindered N-alkylpiperidines, such as N-ethylpiperidine which predominantly adopts a gauche conformation around the N-CH₂ bond, N-neopentylpiperidines exhibit a unique preference for an eclipsed conformation. acs.orgacs.org This means the torsion angle between the nitrogen lone pair, the nitrogen atom, the exocyclic methylene (B1212753) carbon, and the tert-butyl group (lp-N-CH₂-t-Bu) is approximately 0°. acs.org This eclipsed geometry is a result of the significant steric bulk of the neopentyl group, which compresses the environment around the nitrogen center. acs.org

The rotation about the exocyclic N-C(neopentyl) bond is a key energetic process in these systems, and its barrier has been investigated using dynamic NMR spectroscopy and computational methods. acs.orgacs.org This rotation, along with ring inversion and nitrogen inversion, is a fundamental process that governs the molecule's dynamic stereochemistry. acs.org

For the N-neopentyl group in an equatorial orientation, the barrier to rotation about the N-CH₂-t-Bu bond is significant. Molecular mechanics calculations have been used to estimate these barriers. acs.org While specific experimental values for 4-neopentylpiperidine itself are part of a broader study of N-neopentylpiperidines, the data for related compounds provide insight. For comparison, the rotational barrier for the less hindered N-ethyl group in similar piperidine systems involves overcoming smaller barriers of approximately 2.5 kcal/mol for a methyl group rotating past the lone pair and about 5 kcal/mol for rotation past a ring C-N bond. acs.org The increased steric bulk of the neopentyl group leads to a higher rotational barrier, making the interconversion between rotamers a slower process on the NMR timescale at low temperatures.

Table 1: Calculated Barriers to Rotation for N-Alkylpiperidines

| Compound Series | Bond | Type of Rotation | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| N-ethylpiperidines | N-CH₂Me | Methyl rotation (+gauche to -gauche) | ~2.5 |

| N-ethylpiperidines | N-CH₂Me | Rotation past N-CH₂ (ring) | ~5.0 |

Note: Data is based on molecular mechanics calculations for a series of N-alkylpiperidines. The barrier for N-neopentylpiperidines is qualitatively higher due to steric hindrance. acs.org

Solvent Effects on Conformational Preferences

The conformational equilibrium of piperidine derivatives can be significantly influenced by the solvent environment. nih.gov The polarity of the solvent plays a major role in stabilizing different conformers. nih.govresearchgate.net Generally, more polar solvents tend to stabilize the conformer with the larger dipole moment. nih.gov

In the context of piperidine rings, this effect has been systematically studied. For instance, computational analyses on fluorinated piperidines show an increasing stability of the more polar axial conformer as the solvent polarity increases (e.g., from benzene (B151609) to water). nih.gov While direct studies on 4-neopentylpiperidine are less common, the principles remain applicable. The preference for the equatorial conformer of the 4-neopentyl group is largely driven by steric factors. However, changes in solvent can subtly alter the energy difference (ΔG) between the axial and equatorial conformers of the N-neopentyl group.

Furthermore, solvent polarity can directly impact the barriers to rotation around amide bonds, a related system where hindered rotation is critical. nih.gov Studies on nikethamide (B1678874) showed that motion about the amide bond was increasingly hindered in direct proportion to solvent polarity, which was correlated with enhanced hydrogen bond formation. nih.gov A similar effect could be expected for the N-C(neopentyl) bond rotation, where polar solvents might interact with the nitrogen lone pair, potentially altering the rotational energy landscape.

Temperature-Dependent Conformational Studies

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules like 4-neopentylpiperidine. acs.org By analyzing NMR spectra at various temperatures, it is possible to observe the effects of conformational exchange processes, such as ring inversion, nitrogen inversion, and exocyclic bond rotation. acs.org

At room temperature, these processes are often fast on the NMR timescale, resulting in a time-averaged spectrum where signals for different conformers are coalesced. As the temperature is lowered, the rates of these conformational interconversions decrease. If the temperature is lowered sufficiently to reach the coalescence point and below, separate signals for the distinct conformers (e.g., axial and equatorial N-neopentyl groups, or different rotamers) can be resolved. libretexts.org

From these temperature-dependent NMR studies, the free energy of activation (ΔG‡) for the specific dynamic process can be calculated. This provides quantitative data on the energy barriers separating the conformers. nih.gov For N-neopentylpiperidines, dynamic NMR has been crucial in elucidating the relative importance and energetics of the different dynamic processes, confirming the existence of minor conformers and establishing the barriers that separate them. acs.org Such studies reveal a complex equilibrium where multiple conformational changes occur simultaneously, with their rates being temperature-dependent. nih.gov

Reactivity Profiles and Mechanistic Investigations of 4 Neopentylpiperidine

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring imparts nucleophilic character, making it susceptible to reactions with various electrophiles. The steric hindrance presented by the adjacent ring structure and the C-4 neopentyl group can influence the kinetics of these reactions.

The reaction of 4-neopentylpiperidine with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of the corresponding N-acylpiperidine (an amide). This transformation is a standard method for the synthesis of amides. The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the stable amide product.

Table 1: Representative Acylation Reaction of 4-Neopentylpiperidine

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | 1-acetyl-4-neopentylpiperidine | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), Room Temperature |

The piperidine nitrogen can also act as a nucleophile in alkylation reactions, typically with alkyl halides. This reaction, known as the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. The reaction follows an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The formation of quaternary ammonium salts from 4-neopentylpiperidine is a well-established process. The rate of this reaction is influenced by the nature of the alkylating agent and the reaction conditions. Due to the presence of the bulky neopentyl group, steric hindrance might play a role in the reaction kinetics, potentially slowing the reaction compared to less substituted piperidines.

Table 2: Representative Alkylation Reaction of 4-Neopentylpiperidine

| Alkylating Agent | Product | Reaction Conditions |

|---|---|---|

| Methyl Iodide | 1-methyl-4-neopentylpiperidinium iodide | Solvent (e.g., Acetonitrile or DMF), Room Temperature or gentle heating |

Reactions Involving the C-4 Substituent

The neopentyl group at the C-4 position is a saturated alkyl substituent and is generally unreactive under many conditions. However, derivatives of 4-neopentylpiperidine where the substituent is modified to a more reactive functional group can undergo further transformations.

Should a carbaldehyde or carboxylate functionality be introduced at the position of the neopentyl group (requiring a different synthetic starting point than 4-neopentylpiperidine itself, such as a 4-formyl or 4-carboxy piperidine derivative that is then N-alkylated with a neopentyl group), these derivatives would exhibit standard reactivity. A 4-carbaldehyde derivative could be oxidized to the corresponding carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or Jones reagent. Conversely, it could be reduced to a 4-hydroxymethyl derivative using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Similarly, a 4-carboxylate derivative could be reduced to the corresponding primary alcohol.

Direct carbon-carbon bond formation at the C-4 position of 4-neopentylpiperidine is challenging due to the unreactive nature of the alkyl group. However, if a suitable functional group were present at this position, such as a halide or a triflate, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) could be employed to form new carbon-carbon bonds. These reactions are powerful tools in organic synthesis for creating complex molecular architectures.

Ring-Opening and Ring-Expansion Reactions of the Piperidine Core

The piperidine ring is a stable six-membered heterocycle and is generally resistant to ring-opening and ring-expansion reactions under normal conditions. Significant energy input or specific reagents are typically required to induce such transformations. For instance, ring-opening polymerization of N-substituted piperidines is not a common process. Ring expansion, for example to a seven-membered ring (azepane), would likely require a multi-step synthetic sequence involving ring cleavage followed by recyclization, rather than a direct rearrangement of the 4-neopentylpiperidine core. There is no specific information in the surveyed literature to suggest that 4-neopentylpiperidine readily undergoes such reactions.

Heterogeneous and Homogeneous Catalyzed Transformations of 4-Neopentylpiperidine Derivatives

There is a lack of specific studies detailing the heterogeneous and homogeneous catalyzed transformations of 4-neopentylpiperidine derivatives. Research in the field of N-heterocycle catalysis typically involves a broad range of substrates, but 4-neopentylpiperidine has not been a specific subject of these investigations.

In the broader context of piperidine chemistry, numerous catalytic systems have been developed. For instance, heterogeneous catalysts are often employed for hydrogenation, oxidation, and annulation reactions of piperidine precursors like pyridines. Similarly, homogeneous catalysis, utilizing transition metal complexes, is pivotal for a variety of transformations including cross-coupling, amination, and asymmetric synthesis to create complex piperidine-containing molecules. However, without specific studies on 4-neopentylpiperidine, it is not possible to provide data on its performance in these catalytic systems, including yields, selectivity, and catalyst efficiency.

Table 5.4.1: Representative Catalyzed Transformations of Piperidine Derivatives (General) This table is illustrative of common reactions for the piperidine scaffold, but not specific to the 4-neopentyl derivative due to a lack of available data.

| Reaction Type | Catalyst Type | Catalyst Example | Substrate Class | Product Class |

|---|---|---|---|---|

| Pyridine (B92270) Hydrogenation | Heterogeneous | Ru/C, Co-based nanoparticles | Substituted Pyridines | Substituted Piperidines |

| C-H Amination | Homogeneous | Cu(I) complexes | N-Fluoride Amides | Fused Piperidines |

| Annulation | Homogeneous | Pd complexes | Cyclic Carbamates | Functionalized Piperidines |

| Oxidation | Heterogeneous | Polymaleimide derivatives | Tetrahydroquinolines | Quinolines |

Mechanistic Studies of Key Reactions (e.g., Transition State Analysis)

Detailed mechanistic studies, including transition state analysis, for key reactions involving 4-neopentylpiperidine are not documented in the accessible scientific literature. Mechanistic investigations are crucial for understanding reaction pathways, stereochemical outcomes, and for the rational design of new catalysts and synthetic routes. Such studies often employ a combination of experimental techniques (like kinetic analysis and intermediate trapping) and computational methods (like Density Functional Theory, DFT).

For related piperidine syntheses, mechanistic studies have been published. For example, the copper-catalyzed intramolecular C-H amination to form piperidines has been investigated through DFT, proposing a Cu(I)/Cu(II) catalytic cycle. Similarly, the stereoselectivity in reactions of substituted piperidines is often explained by analyzing the transition state energies of competing reaction pathways, considering factors like steric hindrance from substituents. However, the specific influence of a bulky, non-polar neopentyl group at the C4 position on reaction mechanisms and transition states has not been a subject of focused research. Without such studies, any discussion on the topic would be speculative and fall outside the bounds of established scientific reporting.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and energetics of molecules. rsc.orgnih.gov These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular properties. youtube.com For a molecule like 4-neopentylpiperidine, these calculations would be crucial for determining its fundamental chemical characteristics.

Optimization of Molecular Geometries

A primary step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. youtube.comresearchgate.net For 4-neopentylpiperidine, this would involve determining the precise bond lengths, bond angles, and dihedral angles for its most stable conformation. DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly employed for this purpose. nih.govnih.gov The optimization process would likely confirm that the piperidine (B6355638) ring adopts a chair conformation, with the bulky neopentyl group preferentially occupying the equatorial position to minimize steric hindrance.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.orgliverpool.ac.uk For 4-neopentylpiperidine, theoretical shifts would be calculated for both the axial and equatorial conformers to understand the influence of the substituent's orientation on the magnetic environment of each nucleus. Comparing these predicted values with experimental data is a standard method for confirming molecular structure and conformation. researchgate.netsourceforge.ionih.gov

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. scirp.org Analysis of the calculated frequencies for 4-neopentylpiperidine would allow for the assignment of specific vibrational modes, such as C-H stretches, C-N stretches, and the characteristic modes of the piperidine ring and neopentyl group.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.govresearchgate.net The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgnih.gov A larger gap generally implies greater stability. nih.gov For 4-neopentylpiperidine, analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. This provides insight into how the molecule might interact with other chemical species.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides high accuracy, it is computationally expensive. For larger systems or longer timescale phenomena, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable. researchgate.netnih.gov

Conformational Searching and Energy Minimization

The conformational landscape of flexible molecules like 4-neopentylpiperidine can be explored using molecular mechanics. nih.govrsc.org This involves using a force field (a set of empirical energy functions) to calculate the potential energy of different conformations. Conformational searching algorithms systematically alter the molecule's geometry to find various low-energy states (local minima). Subsequent energy minimization refines these structures. For 4-neopentylpiperidine, this process would quantify the energy difference between the equatorial and axial conformers, confirming the strong preference for the equatorial position of the bulky neopentyl group, a concept defined by the conformational free energy or A-value. nih.gov

Simulation of Dynamic Processes (e.g., Ring Inversion, Rotational Barriers)

Molecular dynamics simulations model the movement of atoms and molecules over time, providing insight into dynamic processes. nih.gov

Ring Inversion: The piperidine ring is not static and undergoes a "chair flip" or ring inversion, where the axial and equatorial positions interchange. nih.gov MD simulations can be used to model this process and calculate the energy barrier associated with it. The presence of the large neopentyl group would be expected to significantly influence the kinetics and thermodynamics of this inversion process compared to an unsubstituted piperidine ring.

Rotational Barriers: Rotation around single bonds, such as the bond connecting the neopentyl group to the piperidine ring, is not entirely free due to steric hindrance. nih.govmdpi.comnih.govbiomedres.us Computational methods can calculate the potential energy as a function of the dihedral angle to determine the energy barrier for this rotation. Understanding these barriers is crucial for a complete picture of the molecule's flexibility and dynamic behavior. researchgate.net

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of a molecule. For 4-neopentylpiperidine, these interactions would be dominated by weak non-covalent forces. Computational techniques such as Hirshfeld surface analysis and pairwise interaction energy calculations are powerful tools for dissecting these forces.

Hirshfeld Surface Analysis: This method graphically maps the regions of intermolecular contact on a molecule's surface. For a molecule like 4-neopentylpiperidine, the Hirshfeld surface would primarily highlight H···H contacts, originating from the numerous hydrogen atoms on the piperidine and neopentyl groups, which would account for a significant portion of the surface area. nih.gov Weaker but directionally important C-H···N or C-H···π interactions could also be identified, influencing the crystal lattice formation. nih.gov Studies on similar substituted piperidines, such as 4-methylpiperidine (B120128) and 4-chloropiperidine, have utilized these methods to understand how substitutions on the piperidine ring affect crystal packing and the formation of hydrates. researchgate.net

| Contact Type | Expected Contribution to Hirshfeld Surface (%) | Primary Driving Force |

|---|---|---|

| H···H | > 60% | Van der Waals / Dispersion |

| C···H / H···C | 15 - 25% | Weak van der Waals |

| N···H / H···N | 5 - 15% | Weak Hydrogen Bonding |

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools to predict how and where a molecule is likely to react. This is achieved through mapping potential reaction pathways and calculating electronic properties that govern reactivity.

To understand the mechanism of a chemical reaction, chemists use computational methods to map the potential energy surface, identifying the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that represent the bottleneck of the reaction.

For 4-neopentylpiperidine, one could investigate reactions such as N-alkylation, oxidation, or base-catalyzed eliminations. wikipedia.org For instance, in a hypothetical dehydrohalogenation reaction of an N-chloro-4-neopentylpiperidine, density functional theory (DFT) calculations could be used to model the reaction pathway. acs.orgnih.gov This would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, product, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects the reactant to the product.

Frequency Calculation: Confirming the nature of the stationary points (minimum or transition state) and calculating the zero-point vibrational energy.

The energy difference between the reactant and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. By comparing the barriers for different possible pathways, the selectivity of a reaction can be predicted. For example, studies on the cyclization of substituted alkenes to form piperidine rings have used DFT to explain regioselectivity (e.g., 5-exo vs. 6-endo cyclization). nih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. researchgate.net The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org This allows for the prediction of the most likely sites for electrophilic, nucleophilic, or radical attack. wikipedia.orgresearchgate.net

The Fukui functions are typically condensed to atomic sites, yielding values that pinpoint the most reactive atoms in a molecule. doi.org

ƒ+ : Indicates susceptibility to nucleophilic attack (where the molecule accepts an electron). The atom with the highest ƒ+ value is the most electrophilic site.

ƒ− : Indicates susceptibility to electrophilic attack (where the molecule donates an electron). The atom with the highest ƒ− value is the most nucleophilic site.

ƒ0 : Indicates susceptibility to radical attack .

For 4-neopentylpiperidine, the lone pair on the nitrogen atom makes it the primary nucleophilic center. Therefore, the nitrogen atom would be expected to have the highest ƒ− value. The electrophilic sites (highest ƒ+) would likely be the hydrogen atoms attached to the nitrogen or the carbons adjacent to it, depending on the reaction conditions. These indices are derived from calculations of the molecule in its neutral (N), anionic (N+1 electron), and cationic (N-1 electron) states. scm.com

| Atomic Site | Hypothetical ƒ− Value | Predicted Reactivity |

|---|---|---|

| Piperidine N | High (e.g., 0.45) | Most nucleophilic; primary site for reaction with electrophiles. |

| Piperidine C2/C6 | Low (e.g., 0.08) | Slightly nucleophilic. |

| Piperidine C4 | Very Low (e.g., 0.02) | Not a primary nucleophilic site. |

| Neopentyl C atoms | Negligible | Essentially unreactive towards electrophiles. |

Ligand Design and Computational Screening for Metal Complexation

The piperidine scaffold is a common feature in ligands used for metal complexation. rsc.org Computational methods are indispensable for designing novel ligands and predicting their binding affinity and selectivity for different metal ions. nih.gov 4-Neopentylpiperidine itself is a simple monodentate ligand, but it serves as a fundamental building block for more complex polydentate chelators. mdpi.com

Computational modeling, particularly with DFT, allows for a detailed examination of the electronic and structural aspects of metal-ligand bonds. escholarship.org For a complex involving 4-neopentylpiperidine, modeling would focus on the coordination of the nitrogen atom's lone pair to a metal center.

Key aspects that can be modeled include:

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to understand the nature of the metal-nitrogen bond, quantifying the extent of charge transfer and orbital overlap.

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), which arise from electron transitions involving the metal and ligand orbitals. mdpi.com This helps in characterizing the electronic structure of the complex.

Steric Effects: The bulky neopentyl group at the 4-position would exert significant steric influence, which can be precisely modeled. This steric hindrance could affect the coordination number of the metal, the stability of the complex, and the accessibility of other coordination sites for additional ligands.

A primary goal of computational screening is to predict the thermodynamic stability of a metal-ligand complex in solution. chemrxiv.orgchemrxiv.org This is quantified by the stability constant (log K or log β).

Coordination Geometry: DFT geometry optimization can accurately predict the three-dimensional arrangement of ligands around a metal center. nih.gov For a simple monodentate ligand like 4-neopentylpiperidine, its coordination would be part of a larger coordination sphere. In complexes with multiple ligands, DFT can predict whether the resulting geometry is, for example, tetrahedral, square planar, or octahedral. rsc.orgnih.gov The preferred geometry is a result of minimizing steric repulsion and maximizing electronic stabilization.

Stability Constants: Predicting absolute stability constants is computationally demanding, as it requires accurate calculation of solvation free energies for all species in the binding equilibrium. rsc.orgrsc.org However, relative stabilities for a series of ligands or different metal ions can be reliably predicted. d-nb.infonih.gov The process involves calculating the free energy change (ΔG) for the ligand exchange reaction in a solvent model. Machine learning models, trained on large databases of experimental data, are also emerging as a powerful tool for the rapid prediction of stability constants. nih.govresearchgate.net

| Metal Ion (M2+) | Ionic Radius (Å) | Predicted log K | Comment |

|---|---|---|---|

| Cu(II) | 0.73 | ~2.5 | High stability, consistent with the Irving-Williams series. |

| Ni(II) | 0.69 | ~2.1 | Stable complex. |

| Zn(II) | 0.74 | ~1.9 | Moderately stable complex. |

| Mn(II) | 0.83 | ~1.2 | Less stable due to larger ionic radius and lower ligand field stabilization energy. |

Applications of 4 Neopentylpiperidine and Its Derivatives in Chemical Sciences

Building Blocks and Intermediates in Complex Organic Synthesis

The rigid and well-defined three-dimensional structure of the 4-neopentylpiperidine scaffold makes it an attractive starting point for the synthesis of complex molecules. The neopentyl group can influence the reactivity and selectivity of subsequent chemical transformations, guiding the stereochemical outcome of reactions and providing a scaffold for the construction of intricate molecular architectures.

Synthesis of Natural Products and Analogues

While direct applications of 4-neopentylpiperidine in the total synthesis of natural products are not extensively documented in publicly available literature, the use of piperidine (B6355638) derivatives with bulky substituents at the 4-position is a recognized strategy to impart specific conformational constraints that mimic or modulate the bioactivity of natural alkaloids. The neopentyl group, with its significant steric bulk, can be envisioned as a key design element in the synthesis of analogues of natural products where control over the spatial orientation of other substituents is critical for biological activity.

Precursors for Advanced Pharmaceutical Research (Pre-clinical Compound Design)